4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylicacid
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Overview
Description
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with carboxylic acid and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thioether and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The furan ring provides a stable scaffold that enhances the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-(((2-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid
Uniqueness
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H12O5S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-(2-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5S/c1-6-7(4-8(15-6)10(13)14)5-16-3-2-9(11)12/h4H,2-3,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UHGVKRKPOZQDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCCC(=O)O |
Origin of Product |
United States |
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